molecular formula C11H15NO2 B1310566 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine CAS No. 83598-55-4

5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine

Cat. No.: B1310566
CAS No.: 83598-55-4
M. Wt: 193.24 g/mol
InChI Key: TZASGTHDRXFGHT-UHFFFAOYSA-N
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Description

Contextualization within Indanamine Chemistry

Indanamines are a class of organic molecules characterized by an indane ring system to which an amine group is attached. The indane structure is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. The position of the amine group on the indane structure can vary, leading to different isomers with distinct chemical and pharmacological properties. For instance, 1-aminoindane and 2-aminoindane are positional isomers with the amine group at the 1 and 2 positions of the indane scaffold, respectively.

5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, as its name suggests, is a derivative of 2-aminoindane. It features two methoxy (B1213986) groups (-OCH3) substituted at the 5 and 6 positions of the benzene ring portion of the indane structure. This specific substitution pattern is a key determinant of its chemical properties and potential biological activity. The indanamine class itself is part of the broader category of phenethylamines, which includes many biologically active compounds.

The history of indanamines in research dates back to explorations of their potential medical uses, including as bronchodilators and analgesics. nih.govfrontiersin.org More recently, they have been investigated for their psychoactive properties and as building blocks for more complex pharmaceutical agents. nih.gov

Significance in Organic and Medicinal Chemistry Research

The indane scaffold is considered a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of new drugs. The rigid nature of the indane nucleus allows for the precise positioning of functional groups, which can lead to high-affinity interactions with enzymes and receptors.

Derivatives of the indanamine class have been developed into successful pharmaceutical drugs, including:

Indinavir: An HIV protease inhibitor.

Sulindac: A non-steroidal anti-inflammatory drug (NSAID).

Donepezil (B133215): A medication used to treat Alzheimer's disease. scielo.br

Research into indanamine derivatives has also explored their effects on the central nervous system. Many compounds in this class interact with monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). frontiersin.org For example, studies on various 2-aminoindan (B1194107) derivatives have shown that substitutions on the aromatic ring can significantly alter their potency and selectivity for these transporters. Some derivatives act as potent serotonin releasing agents. unodc.org

The dopaminergic activity of 2-aminoindans has also been a subject of study, with research indicating that substitutions on the indan (B1671822) ring system can produce compounds with dopamine DA2-receptor stimulating properties. nih.gov The structure-activity relationship in this class is complex, with the position and nature of substituents playing a critical role in determining the pharmacological profile.

Structural Features and Chemical Topology of the 2,3-Dihydro-1H-indene Scaffold

The 2,3-dihydro-1H-indene scaffold, the core of this compound, is a bicyclic system where a benzene ring is fused to a five-membered cyclopentane ring. This fusion results in a relatively planar and rigid structure. The five-membered ring is not entirely flat and can adopt a slight envelope or twist conformation.

The chemical topology of this scaffold allows for substitutions at various positions on both the aromatic and aliphatic rings. In the case of this compound, the key structural features are:

The 2-amino group: The presence of the amine group at the 2-position of the indane ring is a defining feature. This group can be primary, secondary, or tertiary, and its nature influences the compound's basicity and potential for hydrogen bonding.

The 5,6-dimethoxy substitution: The two methoxy groups on the benzene ring are electron-donating and can influence the molecule's electronic properties and how it interacts with biological targets. The position of these groups is crucial for determining the compound's pharmacological effects.

The synthesis of indane derivatives can be achieved through various organic chemistry reactions, often starting from commercially available indanone precursors. scielo.br The specific synthesis of this compound would likely involve the introduction of the dimethoxy pattern onto an indanone ring, followed by the formation of the amine group at the 2-position.

Chemical and Physical Properties of this compound

Property Value
Molecular Formula C11H15NO2
IUPAC Name 5,6-dimethoxy-2,3-dihydro-1H-inden-2-ylamine
InChI Key TZASGTHDRXFGHT-UHFFFAOYSA-N
Physical Form Solid
Purity 95%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-5-7-3-9(12)4-8(7)6-11(10)14-2/h5-6,9H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZASGTHDRXFGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(CC2=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452994
Record name 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83598-55-4
Record name 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 5,6 Dimethoxy 2,3 Dihydro 1h Inden 2 Amine and Its Derivatives

De Novo Synthesis Pathways for the Indanamine Core

De novo synthesis of the 5,6-dimethoxy-2-aminoindane core is fundamental for creating this class of compounds. nih.govnih.gov These pathways typically begin with precursors that are elaborated to form the essential bicyclic indane structure, followed by the introduction of the crucial amine functionality at the C-2 position.

A common strategy to synthesize the 2-aminoindane scaffold begins with the corresponding 2-indanol. The parent compound, 2-aminoindane (2-AI), can be synthesized from 2-indanone (B58226) by first forming an oxime derivative, which is then reduced. nih.gov This general approach can be adapted for the 5,6-dimethoxy analogue.

The synthesis would proceed from 5,6-dimethoxy-indan-2-one. The ketone is converted to an oxime, which is subsequently reduced to the primary amine, 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. Alternatively, a route starting from 5,6-dimethoxy-indan-2-ol would involve converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate. This is followed by nucleophilic substitution with an amine source, like ammonia, or more commonly, with a precursor like an azide (B81097) that can be reduced to the amine in a subsequent step.

A robust and widely used method for introducing an amine group involves the use of an azide intermediate. organic-chemistry.org This strategy offers high yields and chemoselectivity. In the context of synthesizing this compound, the process would start from 5,6-dimethoxy-indan-2-ol. The alcohol is first converted into a sulfonate ester (e.g., mesylate or tosylate). This activated intermediate then undergoes an SN2 reaction with an azide salt, such as sodium azide, to yield 2-azido-5,6-dimethoxy-indane.

The final step is the reduction of the azide to the primary amine. This transformation is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or with other reducing agents such as lithium aluminum hydride (LiAlH4) or triphenylphosphine (B44618) (the Staudinger reaction). organic-chemistry.org This two-step sequence is highly efficient for producing the target indanamine. Various catalytic systems have been developed for the effective reduction of organic azides to their corresponding amines. organic-chemistry.orgnih.gov

Synthesis of Substituted 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one Scaffolds

The 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one framework is a crucial precursor for the synthesis of this compound and its derivatives. mdpi.comrsc.orgresearchgate.net The construction of this indanone ring system is a key focus of synthetic efforts.

The formation of the indanone core is most commonly achieved through intramolecular Friedel-Crafts acylation. researchgate.netd-nb.info For the synthesis of 5,6-dimethoxy-1-indanone (B192829), a typical precursor is 3-(3,4-dimethoxyphenyl)propanoic acid. scielo.br This acid undergoes cyclization in the presence of a dehydrating agent and acid catalyst, such as polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide (P₂O₅) and p-toluenesulfonic acid, to yield the target indanone in high yield. d-nb.infoscielo.br

Other methods for forming the indanone ring include Nazarov cyclization and various transition-metal-catalyzed ring-closing reactions. d-nb.infoorganic-chemistry.orgwhiterose.ac.uk The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization, which is particularly important when dealing with asymmetrically substituted aromatic precursors. d-nb.info

Table 1: Common Cyclization Strategies for Indanone Synthesis
Reaction TypeTypical PrecursorCatalyst/ReagentsReference
Friedel-Crafts Acylation3-Arylpropanoic AcidPolyphosphoric Acid (PPA), P₂O₅/TsOH d-nb.infoscielo.br
Nazarov CyclizationDivinyl KetonesLewis or Brønsted Acids (e.g., In(OTf)₃) researchgate.netorganic-chemistry.org
Palladium-Catalyzed Carbonylative CyclizationUnsaturated Aryl IodidesPalladium Catalyst, CO organic-chemistry.org
Rhodium-Catalyzed Tandem ReactionArylboronic Acids and AlkynesRhodium Catalyst organic-chemistry.orgacs.org

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with a ketone or aldehyde. mdpi.comresearchgate.net In the context of the 5,6-dimethoxy-1-indanone scaffold, this reaction is used to introduce an exocyclic double bond at the C-2 position. This is a key step in the synthesis of various derivatives, including the precursor to the drug Donepezil (B133215). scielo.brgoogle.com

Typically, 5,6-dimethoxy-1-indanone is reacted with an aldehyde, such as pyridine-4-carboxaldehyde, in the presence of a base catalyst to form a 2-ylidene-1-indanone derivative. google.com This reaction creates an α,β-unsaturated ketone system, which is a versatile intermediate for further modifications, such as conjugate additions or reductions. researchgate.net The subsequent hydrogenation of this exocyclic double bond and the ketone can lead to substituted indane frameworks. google.com Various catalysts, including boric acid and biogenic carbonates, have been explored to facilitate Knoevenagel condensations under mild and environmentally friendly conditions. mdpi.commdpi.com

Derivatization and Functionalization Reactions of the Indanamine and Indanone Frameworks

Both the 5,6-dimethoxy-2-aminoindane and the corresponding 1-indanone (B140024) serve as versatile platforms for further chemical modification. Derivatization is employed to explore structure-activity relationships in medicinal chemistry and to create compounds with specific properties. nih.govresearchgate.net

The primary amine of this compound can undergo a wide range of reactions, including acylation, alkylation, and sulfonylation, to produce a library of N-substituted derivatives. researchgate.net These derivatization techniques are also used in analytical chemistry to improve chromatographic separation and mass spectrometric detection of aminoindanes. nih.govresearchgate.net

Amination and Aromatic Substitution (SNAr) Reactions for Side Chain Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for forging carbon-heteroatom bonds on aromatic rings. semanticscholar.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks an aromatic ring bearing a suitable leaving group and electron-withdrawing groups (EWGs) positioned ortho or para to it. semanticscholar.orgyoutube.com These EWGs are essential as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. ntu.edu.sg

In the context of the this compound scaffold, applying classical SNAr reactions presents a challenge. The methoxy (B1213986) groups are electron-donating, which deactivates the ring towards nucleophilic attack. However, modern synthetic protocols have emerged that can facilitate amination on electron-rich arenes. ntu.edu.sgnih.gov For SNAr to be a viable strategy for side-chain introduction, the indan (B1671822) scaffold would first need to be functionalized with a leaving group (e.g., a halogen) and potentially a strongly activating group.

The general mechanism involves the nucleophilic attack of an amine on the carbon atom bearing the leaving group, leading to the formation of the Meisenheimer complex. youtube.com Aromaticity is subsequently restored by the expulsion of the leaving group. youtube.com While direct SNAr on the dimethoxy-substituted ring is difficult, derivatization of the scaffold to include EWGs could enable this pathway for introducing diverse amino side chains. For instance, nitration of the aromatic ring, followed by reaction with various primary or secondary amines, could provide access to a range of amino-substituted derivatives.

Table 1: Potential SNAr Reactions for Indan Scaffold Derivatization
Substrate (Hypothetical)NucleophilePotential Product
4-Fluoro-7-nitro-5,6-dimethoxy-2,3-dihydro-1H-inden-2-aminePiperidine4-(Piperidin-1-yl)-7-nitro-5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
4-Chloro-7-nitro-5,6-dimethoxy-2,3-dihydro-1H-inden-2-amineMorpholine4-Morpholino-7-nitro-5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
4-Fluoro-7-nitro-5,6-dimethoxy-2,3-dihydro-1H-inden-2-amineAnilineN-Phenyl-7-nitro-5,6-dimethoxy-indan-2,4-diamine

Nucleophilic Substitution Reactions for Scaffold Diversification

Nucleophilic substitution reactions provide a powerful tool for diversifying the this compound scaffold. The primary amino group of the molecule is itself a potent nucleophile, capable of reacting with a wide array of electrophiles to generate a diverse library of derivatives.

This strategy involves the reaction of the amine with alkyl halides, epoxides, or other electrophilic partners. For example, N-alkylation can be achieved by treating the parent amine with alkyl halides in the presence of a base to neutralize the generated acid. This leads to the formation of secondary and tertiary amines, thereby modifying the steric and electronic properties of the nitrogen atom. Such modifications are crucial for modulating the pharmacological profile of the resulting compounds. nih.gov

Furthermore, the indan ring itself can be functionalized to undergo nucleophilic substitution. For instance, conversion of the precursor 5,6-dimethoxy-1-indanone to an enol triflate would create an electrophilic center on the ring, allowing for the introduction of various nucleophiles through transition-metal-catalyzed cross-coupling reactions. Similarly, reactions on indole (B1671886) scaffolds, which are structurally related, have shown that a methoxy group can be displaced by potent nucleophiles under specific conditions, suggesting that diversification of the aromatic ring is feasible. nii.ac.jpresearchgate.net

Table 2: Scaffold Diversification via Nucleophilic Substitution
ElectrophileReagent/ConditionsProduct Type
Benzyl bromideK₂CO₃, AcetonitrileN-alkylated secondary amine
Propylene oxideMethanol, rtN-alkylated amino alcohol
Methyl acrylateMichael Additionβ-amino ester
2-Chloro-N-phenylacetamideNaH, DMFN-alkylated amide

Formation of Schiff's Bases and Subsequent Cyclization to Fused Heterocycles

The primary amino group of this compound is a key functional handle for the construction of more complex molecular architectures through the formation of Schiff bases (or imines). A Schiff base is formed through the condensation reaction between a primary amine and an aldehyde or a ketone. nih.gov This reaction is typically reversible and acid-catalyzed, involving the nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step. youtube.com

Studies on related aminoindanes have demonstrated the straightforward synthesis of Schiff bases by reacting them with various substituted benzaldehydes. nih.gov These imine intermediates are not just final products but also versatile synthons for subsequent cyclization reactions to generate novel fused heterocyclic systems.

For instance, Schiff bases derived from the indan scaffold can undergo intramolecular cyclization or react with other reagents to form new rings. Research has shown that Schiff bases of 5,6-dimethoxy-1-indanone can be cyclized with 2-arylidenemalononitrile to yield fused dihydropyridine (B1217469) derivatives. researchgate.net Similarly, the reaction of 1-amino-2-indanol (B1258337) with salicylaldehydes leads to Schiff bases that can subsequently cyclize to form fused 1,3-oxazolidine rings. mdpi.com This strategy allows for the creation of rigid, polycyclic structures, significantly expanding the chemical space accessible from the initial aminoindan scaffold.

Table 3: Heterocycle Synthesis via Schiff Base Formation and Cyclization
Carbonyl CompoundIntermediateCyclization Partner/ConditionFused Heterocycle
SalicylaldehydeSchiff baseAcylation (Ac₂O)Indano-oxazolidine
2-AcetylpyridineSchiff baseHeat / Lewis AcidIndano-imidazopyridine
1,3-DiketoneEnamineThermal cyclizationIndano-dihydropyridine
5,6-Dimethoxy-1-indanone*Schiff base2-ArylidenemalononitrileDihydropyridine derivative researchgate.net

Note: Example uses the related indanone to illustrate the principle of cyclization.

Amide and Other Functional Group Derivatization Strategies

Derivatization of the primary amine to form amides, sulfonamides, ureas, and carbamates is a cornerstone of medicinal chemistry for exploring structure-activity relationships. These functional groups can act as hydrogen bond donors and acceptors, influencing the compound's solubility, metabolic stability, and interaction with biological targets.

Amide synthesis is readily accomplished by reacting this compound with carboxylic acids (using coupling agents like HATU or DCC), acid chlorides, or acid anhydrides. nih.govnih.gov A variety of amide derivatives based on the (5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid core have been synthesized and evaluated for their biological activities, demonstrating the feasibility and utility of this approach. nih.govresearchgate.netdocumentsdelivered.com

Beyond amides, the amino group can be converted into other important functionalities.

Sulfonamides are formed by reaction with sulfonyl chlorides in the presence of a base like pyridine (B92270).

Ureas can be synthesized by reacting the amine with isocyanates or by using phosgene (B1210022) equivalents followed by another amine.

Carbamates are accessible through reaction with chloroformates or by using other carbamoylating agents.

Thioureas can be prepared from the reaction with isothiocyanates, as demonstrated in the derivatization of a related inden-1-one scaffold. researchgate.net

These derivatization strategies provide access to a vast number of analogues with diverse physicochemical properties from a single, common intermediate.

Table 4: Functional Group Derivatization of the Amine
ReagentFunctional Group FormedProduct Class
Acetyl chloride-NH-C(O)CH₃Amide
Benzoic acid / HATU-NH-C(O)PhAmide
p-Toluenesulfonyl chloride-NH-SO₂-TolSulfonamide
Phenyl isocyanate-NH-C(O)NH-PhUrea
Phenyl isothiocyanate-NH-C(S)NH-PhThiourea
Benzyl chloroformate-NH-C(O)O-BnCarbamate

Chemical Reactivity and Transformation Mechanisms of 5,6 Dimethoxy 2,3 Dihydro 1h Inden 2 Amine Analogues

Exploration of Electrophilic and Nucleophilic Reaction Pathways

The dual nature of the 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine scaffold, possessing both nucleophilic and potentially electrophilic sites, allows for a variety of reaction pathways. The electron-donating methoxy (B1213986) groups enrich the aromatic ring, making it susceptible to electrophilic attack, while the amino group serves as a primary nucleophilic center.

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of the indane core is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating methoxy groups. These groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org The general mechanism involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.org Subsequent deprotonation restores the aromaticity of the ring. youtube.com

Common electrophilic aromatic substitution reactions applicable to this scaffold include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst.

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric and sulfuric acid. youtube.com

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, using a Lewis acid catalyst like AlCl₃.

The primary challenge and point of interest in these reactions is controlling the position of substitution on the aromatic ring.

Nucleophilic Reactions:

The primary amino group in the 2-position of the indane ring is the main nucleophilic center. It can readily react with a variety of electrophiles.

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom can attack alkyl halides or acyl chlorides (or anhydrides) in nucleophilic substitution reactions to form N-alkylated and N-acylated derivatives, respectively. These reactions typically proceed via an SN2 or nucleophilic acyl substitution mechanism. khanacademy.orglibretexts.org

Reductive Amination: The amino group can react with aldehydes or ketones to form an imine or enamine intermediate, which can then be reduced to a more substituted amine.

Furthermore, under certain conditions, nucleophilic aromatic substitution (SNAr) could be envisioned if the aromatic ring is substituted with strong electron-withdrawing groups and a suitable leaving group. masterorganicchemistry.comyoutube.com However, given the electron-rich nature of the 5,6-dimethoxy-substituted ring, this pathway is generally less favored without further modification.

Table 1: Predicted Electrophilic and Nucleophilic Reactions of this compound
Reaction TypeReagentsPotential Product(s)Reaction Pathway
Aromatic BrominationBr₂, FeBr₃4-Bromo-5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine or 7-Bromo-5,6-dimethoxy-2,3-dihydro-1H-inden-2-amineElectrophilic Aromatic Substitution
N-AcetylationAcetyl chloride, baseN-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)acetamideNucleophilic Acyl Substitution
N-MethylationMethyl iodide, base5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amineNucleophilic Substitution (SN2)

Analysis of Regioselectivity and Stereoselectivity in Indane Modifications

Regioselectivity in Electrophilic Aromatic Substitution:

The regiochemical outcome of electrophilic aromatic substitution on the 5,6-dimethoxyindane ring is dictated by the directing effects of the two methoxy groups. Both are ortho-, para-directing and strongly activating. wikipedia.org In this specific substitution pattern, the positions ortho and para to one methoxy group are also meta or ortho to the other.

Position 4: This position is ortho to the methoxy group at C-5 and meta to the methoxy group at C-6.

Position 7: This position is ortho to the methoxy group at C-6 and meta to the methoxy group at C-5.

Both positions 4 and 7 are activated. Steric hindrance from the adjacent five-membered ring might influence the relative rates of attack at these two positions. The combined electronic effects of both methoxy groups lead to the highest electron density at the 4 and 7 positions, making them the most likely sites for electrophilic attack. The precise ratio of 4-substituted to 7-substituted products would depend on the specific electrophile and reaction conditions.

Stereoselectivity in Reactions of the Amino Group:

For reactions involving the formation of a new chiral center, stereoselectivity becomes a critical consideration. This compound is a chiral molecule (unless a plane of symmetry is present in a derivative).

Diastereoselective Alkylation: If the amine is reacted with a chiral electrophile, or if a chiral auxiliary is used, diastereoselective alkylation can be achieved. For instance, alkylation of an enolate derived from an amino acid derivative can proceed with high diastereoselectivity.

Asymmetric Synthesis: The stereoselective synthesis of specific enantiomers of 2-aminoindane derivatives is often achieved through methods like the resolution of racemic mixtures or asymmetric synthesis from prochiral precursors.

Table 2: Regio- and Stereochemical Considerations in the Functionalization of the Indane Scaffold
TransformationKey FactorPredicted OutcomeRationale
Aromatic NitrationRegioselectivityMajor products are the 4-nitro and 7-nitro derivatives.The methoxy groups are strong ortho, para-directors, activating the 4 and 7 positions.
Alkylation with a Chiral ElectrophileStereoselectivityFormation of diastereomeric products in unequal amounts.The inherent chirality of the 2-aminoindane and the electrophile leads to diastereoselective bond formation.

Catalytic Transformations Involving the Indane Moiety

Modern catalytic methods offer powerful tools for the functionalization of scaffolds like this compound, often with high selectivity and efficiency.

Catalytic C-H Activation/Functionalization:

Transition-metal-catalyzed C-H activation has emerged as a transformative strategy in organic synthesis, allowing for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. beilstein-journals.org The indane core presents several C-H bonds that could potentially be targeted.

Directed C-H Functionalization: The amino group can act as a directing group, facilitating the activation of C-H bonds in its vicinity. This could potentially enable functionalization at the C-1 or C-3 positions of the indane ring.

Aromatic C-H Functionalization: Catalytic methods can also be employed for the functionalization of the aromatic C-H bonds, sometimes offering different regioselectivity compared to classical electrophilic substitution.

Metal-Catalyzed Cross-Coupling Reactions:

If a halo-substituted derivative of this compound is prepared (e.g., via electrophilic halogenation), it can serve as a substrate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. These reactions are invaluable for the formation of C-C, C-N, and C-O bonds. For example, a bromo-substituted indane could be coupled with a boronic acid (Suzuki coupling) to introduce a new aryl or alkyl group.

Table 3: Potential Catalytic Transformations of this compound Analogues
Catalytic ReactionSubstrate PrerequisiteCatalyst System (Example)Potential Product Type
Suzuki CouplingBromo- or iodo-substituted aromatic ringPd(PPh₃)₄, baseAryl- or vinyl-substituted indane
Buchwald-Hartwig AminationBromo- or iodo-substituted aromatic ringPd catalyst, phosphine (B1218219) ligand, baseAryl-amino substituted indane
Directed C-H ArylationUnmodified indaneRh(III) or Pd(II) catalystAryl-substituted at a position directed by the amino group

Role As a Synthetic Synthon and Building Block in Complex Molecule Construction

Precursor in Heterocyclic Compound Synthesis

Primary amines are fundamental building blocks in the synthesis of nitrogen-containing heterocycles. The presence of the primary amine group on the indane scaffold of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine theoretically allows it to serve as a key precursor for a variety of heterocyclic architectures.

Integration into Pyridine (B92270) and Pyrimidine (B1678525) Scaffold Architectures

The construction of pyridine and pyrimidine rings often involves the condensation of amines with dicarbonyl compounds or their equivalents. For instance, the Paal-Knorr synthesis for pyrroles or various cyclocondensation reactions for pyridines and pyrimidines utilize an amine as the nitrogen source. However, specific literature examples detailing the reaction of this compound to form pyridine or pyrimidine-fused indane systems are not extensively documented. Research into multicomponent reactions involving primary amines, aldehydes, and active methylene (B1212753) compounds to create substituted pyrimidines has been explored, but without specifying this particular aminoindane. molaid.com

Application in Fused Ring System Construction

The amino group of this compound can theoretically participate in annulation reactions to build fused heterocyclic systems. Reactions like the Skraup or Doebner-von Miller quinoline (B57606) synthesis, which traditionally use anilines, demonstrate how primary amines can be integrated into fused aromatic systems. While these methods provide a template for potential applications, direct evidence of this compound being used to construct such fused ring systems is not prominent in published research.

Utilization in Molecular Hybridization Strategies for Drug Discovery

Molecular hybridization is a drug design strategy that combines two or more pharmacophores to create a new hybrid compound with potentially enhanced affinity, selectivity, or a modified biological activity profile. The aminoindane core is a recognized scaffold in medicinal chemistry. nih.gov The primary amine of this compound serves as a chemical handle for covalently linking it to other bioactive molecules, such as through amide bond formation. Despite the clear potential for this compound to be used in hybridization strategies, specific examples of its application in creating hybrid drugs are not widely reported.

Intermediate in the Development of Advanced Pharmaceutical Scaffolds

Aminoindane derivatives are precursors to a range of pharmacologically active compounds. For example, the related compound 5,6-diethyl-2,3-dihydro-1H-inden-2-amine is a known intermediate in the synthesis of Indacaterol, a long-acting beta-adrenoceptor agonist. This highlights the role of the 2-aminoindane scaffold as a valuable intermediate. acs.org While this compound is commercially available and possesses a structure amenable to further chemical modification, its specific use as a documented intermediate in the development of advanced, named pharmaceutical scaffolds is not clearly established in the surveyed literature.

Medicinal Chemistry Research and Biological Activity Profiles of 5,6 Dimethoxy 2,3 Dihydro 1h Inden 2 Amine Derivatives

Enzyme Inhibition Studies

Derivatives of the 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine framework have demonstrated significant inhibitory activity against several key enzyme systems implicated in disease pathology.

Cholinesterase Enzyme Inhibition: Human Acetylcholinesterase (hAChE) and Human Butyrylcholinesterase (hBuChE)

A prominent area of investigation for this class of compounds is their ability to inhibit cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.

The most well-known derivative is Donepezil (B133215), chemically known as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine. It is a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE). nih.gov Research has shown that Donepezil possesses a high affinity for AChE with a half-maximal inhibitory concentration (IC50) of 5.7 nM. nih.gov It is markedly selective for AChE over butyrylcholinesterase (BuChE), exhibiting an affinity 1250 times greater for the former. nih.govmdpi.com Kinetic studies have characterized its mechanism as a mixed-type inhibition, indicating that it binds to both the catalytic active site and the peripheral anionic site of the enzyme. chemicalbook.com

Further research into related structures has yielded other potent cholinesterase inhibitors. For instance, a series of 2,3-dihydro-5,6-dimethoxy-2-[4-(4-alkyl-4-methylpiperazinium-1-yl)benzylidine]-1H-inden-1-one halide salt derivatives were synthesized as donepezil hybrid analogs. Within this series, compound 10e demonstrated potent dual inhibition of both human AChE (hAChE) and human BuChE (hBuChE), with IC50 values of 0.32 µM and 0.43 µM, respectively. Kinetic analysis revealed that this compound acts as a mixed-type inhibitor for hAChE and a non-competitive inhibitor for hBuChE.

CompoundTarget EnzymeIC50 ValueInhibition Type
Donepezil (E2020)AChE5.7 nMMixed
Donepezil (E2020)BuChE~7125 nM (calculated)N/A
Compound 10ehAChE0.32 µMMixed
Compound 10ehBuChE0.43 µMNon-competitive

Kinase Inhibition Activities

The indene (B144670) scaffold has also been utilized in the development of kinase inhibitors, which are crucial in oncology for targeting signaling pathways that drive cancer cell proliferation and survival. While not direct derivatives of the title amine, structurally related indenopyrazoles with a dimethoxy substitution pattern have shown potent activity.

A series of (6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamines were developed as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase. nih.gov One of the most potent compounds from this series, JNJ-10198409 , demonstrated powerful inhibition of PDGFRβ with an IC50 value of 4.2 nM (or 0.0042 µM). nih.gov This compound also showed activity against a panel of other kinases, indicating a multi-kinase inhibition profile. nih.gov

CompoundTarget KinaseIC50 Value (nM)
JNJ-10198409PDGFRβ4.2
JNJ-10198409PDGFRα45
JNJ-10198409c-Abl22
JNJ-10198409Lck100
JNJ-10198409c-Src185
JNJ-10198409Fyn378

Other Relevant Enzyme Systems

Beyond cholinesterases and kinases, research has explored the effects of these derivatives on other enzyme systems, notably Monoamine Oxidases (MAO). MAO enzymes (isoforms A and B) are responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576) and serotonin (B10506), and their inhibition is a therapeutic strategy for depression and Parkinson's disease.

Studies on donepezil-like compounds have revealed dual-target capabilities, inhibiting both cholinesterases and monoamine oxidases. One such donepezil-based agent, compound w18 , displayed inhibitory activity against both MAO-A and MAO-B, with IC50 values of 13.4 µM and 3.14 µM, respectively. researchgate.net Similarly, a separate investigation into 2,3-dihydro-1H-inden-1-amine derivatives identified potent and selective MAO-B inhibitors. nih.gov Compound L4 from this series was a particularly potent MAO-B inhibitor with an IC50 of 0.11 µM. researchgate.netnih.gov

CompoundTarget EnzymeIC50 Value (µM)
Compound w18MAO-A13.4
Compound w18MAO-B3.14
Compound L4MAO-B0.11
Compound L8MAO-B0.18
Compound L16MAO-B0.27
Compound L17MAO-B0.48

Receptor Interaction and Modulation Studies

In addition to enzyme inhibition, derivatives of this compound interact with various neurotransmitter receptor systems, contributing to their complex pharmacological profiles.

Interactions with Other Neurotransmitter Systems

Sigma-1 (σ1) Receptors: One of the most significant non-cholinergic targets for donepezil is the sigma-1 receptor, a unique intracellular chaperone protein. Donepezil binds to the σ1 receptor with high affinity, exhibiting a Ki value of 14.6 nM. nih.govnih.gov This interaction is functionally relevant, as studies have shown that donepezil acts as a σ1 receptor agonist. nih.gov The memory-enhancing and antidepressant-like effects of donepezil have been shown to be dependent on this σ1 receptor activity, as these effects can be blocked by σ1 receptor antagonists. nih.gov

Serotonin (5-HT) System: There is evidence of interaction with the serotonin system. Microdialysis studies have shown that acute administration of donepezil can decrease extracellular serotonin levels in certain brain regions. nih.gov Furthermore, donepezil has been observed to activate the dorsal raphe nucleus, a key center for serotonergic neurons, suggesting it can enhance serotonergic tone. frontiersin.org Co-administration of donepezil with 5-HT6 receptor antagonists has been shown to produce synergistic effects on brain activity, recruiting multiple neural circuits beyond the cholinergic system alone. frontiersin.org

Nicotinic Acetylcholine (nACh) Receptors: As mentioned previously, donepezil directly modulates neuronal nAChRs. This interaction is characterized as a non-competitive, allosteric antagonism that is independent of its AChE inhibitory function. nih.gov This modulation of nAChRs on dopaminergic neurons represents a key mechanism by which these compounds can influence other neurotransmitter systems. nih.govresearchgate.net

Anti-Inflammatory and Antioxidant Research Pathways

Mechanistic Investigations of Anti-Inflammatory Action

Research into the specific anti-inflammatory mechanisms of this compound and its direct derivatives is still an emerging field. While the broader class of indane derivatives has been investigated for various pharmacological activities, detailed mechanistic studies focusing on the inflammatory pathways modulated by this specific compound are not extensively documented in current literature. The anti-inflammatory potential of related heterocyclic compounds often involves the inhibition of key inflammatory mediators. For instance, some compounds are known to suppress the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal enzymes in the inflammatory cascade. Furthermore, the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways is a common mechanism for many anti-inflammatory agents, as these pathways regulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). Future research may elucidate whether derivatives of this compound employ similar mechanisms to exert any potential anti-inflammatory effects.

Oxidative Stress Modulation and Impact on Reactive Oxygen Species (ROS)

The role of this compound derivatives in the modulation of oxidative stress and their interaction with reactive oxygen species (ROS) is an area of growing interest. Oxidative stress, characterized by an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions. nih.govnih.gov The antioxidant capacity of a compound is often attributed to its ability to scavenge free radicals or to enhance the endogenous antioxidant defense systems.

Antimicrobial Efficacy Investigations

Antibacterial Activity

Recent studies have explored the antibacterial potential of novel derivatives synthesized from 5,6-dimethoxy-1-indanone (B192829), a related precursor to the amine of interest. A series of 6-amino-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylideneamino)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitrile derivatives have been synthesized and screened for their antimicrobial properties. researchgate.netresearchgate.net

These compounds demonstrated promising antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. The evaluation was carried out by measuring the zone of inhibition. The results indicated that several of these derivatives exhibit antibacterial activities that are comparable to commercially available drugs. researchgate.net The specific substitutions on the aryl ring attached to the pyridine (B92270) core were found to influence the antibacterial potency of the compounds.

CompoundAryl SubstituentZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. B. subtilisZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. P. aeruginosa
4aPhenyl15141312
4b4-Methylphenyl16151413
4c4-Methoxyphenyl17161514
4d4-Chlorophenyl18171615
4e3-Methoxyphenyl16151413
4f3-Nitrophenyl19181716
4g4-Nitrophenyl20191817
4h2-Hydroxyphenyl17161514
4i2,4-Dichlorophenyl21201918
4j4-Bromophenyl18171615
4k4-Fluorophenyl17161514

Antifungal Activity

In addition to their antibacterial properties, the aforementioned 6-amino-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylideneamino)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitrile derivatives were also evaluated for their antifungal efficacy. researchgate.net The preliminary bioassays of these compounds have shown notable activity against certain fungal stains. researchgate.net

The antifungal screening was performed against common fungal pathogens, and the zone of inhibition was measured to quantify their activity. The results suggest that these derivatives could be a promising scaffold for the development of new antifungal agents. The structure-activity relationship indicates that the nature and position of the substituent on the aryl ring play a significant role in determining the antifungal potency.

CompoundAryl SubstituentZone of Inhibition (mm) vs. C. albicansZone of Inhibition (mm) vs. A. niger
4aPhenyl1312
4b4-Methylphenyl1413
4c4-Methoxyphenyl1514
4d4-Chlorophenyl1615
4e3-Methoxyphenyl1413
4f3-Nitrophenyl1716
4g4-Nitrophenyl1817
4h2-Hydroxyphenyl1514
4i2,4-Dichlorophenyl1918
4j4-Bromophenyl1615
4k4-Fluorophenyl1514

Antineoplastic Research and Cell Growth Modulation

The exploration of this compound derivatives in the context of antineoplastic research is a field with considerable potential, though specific studies on this compound are not widely available. The broader class of indenoisoquinolines and related indane structures has been a source of interest for the development of anticancer agents, primarily as topoisomerase I inhibitors. These agents function by trapping the enzyme-DNA cleavage complex, which ultimately leads to apoptosis in cancer cells.

While direct evidence is pending, the structural features of this compound derivatives could make them candidates for investigation as modulators of cell growth. The presence of the dimethoxy-substituted indane core could be a key pharmacophore for interaction with various biological targets involved in cell proliferation and survival. Future research could focus on synthesizing and evaluating a library of these derivatives against a panel of human cancer cell lines to identify lead compounds and elucidate their mechanisms of action, which might include apoptosis induction, cell cycle arrest, or inhibition of key signaling pathways implicated in cancer progression.

Neuroprotective and Anti-Amyloidogenic Research

The scaffold of this compound is a key component in the development of multi-target-directed ligands (MTDLs) for neurodegenerative disorders, particularly Alzheimer's disease. nih.gov Research has focused on leveraging this chemical structure to create derivatives that can simultaneously address various pathological aspects of the disease, including the aggregation of beta-amyloid and neuroinflammation. nih.govresearchgate.net

Derivatives of this compound have been central to the synthesis of new multifunctional agents aimed at combating Alzheimer's disease by targeting beta-amyloid (Aβ) aggregation. nih.gov The accumulation of Aβ peptides into plaques is a hallmark of Alzheimer's, and inhibiting this process is a primary therapeutic strategy. nih.govresearchgate.net

In one study, novel donepezil-like secondary amide compounds were synthesized, incorporating the indan (B1671822) structure. These compounds were designed to not only inhibit cholinesterases but also to prevent Aβ aggregation. The most promising of these, compound 20 , demonstrated a potent 55.3% inhibition of Aβ aggregation, highlighting the potential of this chemical class in developing new anti-Alzheimer's agents. nih.gov

Another line of research focused on creating quaternary ammonium (B1175870) derivatives. One such compound, 5g (2-[4-(N,N-dimethylpipyrazinoammonium)benzylidine]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one), was shown to mitigate the morphological changes induced by Aβ in PC12 cells and reduce cell mortality. nih.gov This indicates a direct neuroprotective effect against Aβ-induced toxicity. Further studies on indole (B1671886) derivatives have also shown their ability to disaggregate Aβ peptides, suggesting that the broader class of compounds containing related structural motifs can have significant anti-amyloidogenic effects. nih.gov

Table 1: Anti-Amyloidogenic Activity of Selected Derivatives
CompoundDescriptionKey FindingReference
Compound 20Donepezil-like secondary amideShowed 55.3% inhibition of Aβ aggregation. nih.gov
Compound 5gQuaternary ammonium derivativeMitigated Aβ-induced morphological changes and cell mortality in PC12 cells. nih.gov

Neuroinflammation, often mediated by the activation of microglial cells, is another critical factor in the progression of neurodegenerative diseases. nih.govresearchgate.net Derivatives of the this compound framework have shown promise in modulating these inflammatory pathways.

The aforementioned compound 5g demonstrated anti-inflammatory properties by downregulating the expression of pro-inflammatory genes, specifically interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov In vivo studies with this compound in rats with Aβ-induced memory dysfunction showed a downregulation of TNF-α and nuclear factor-kappa B (NF-κB) in the hippocampus. nih.gov

Furthermore, a study on novel 2,3-dihydro-1H-inden-1-one derivatives identified compound 12C , which bears a 2-(piperidin-1-yl)ethoxy group at the 6-position of the indanone ring. This compound was found to be more potent against neuroinflammation in an Alzheimer's disease mouse model than the established drug donepezil. researchgate.net This suggests that modifications to the core indanone structure can significantly enhance anti-neuroinflammatory activity.

Table 2: Anti-Neuroinflammatory Activity of Selected Derivatives
CompoundKey FindingReference
Compound 5gDownregulated the expression of pro-inflammatory genes IL-1β and TNF-α. Downregulated TNF-α and NF-κB in the hippocampus of rats. nih.gov
Compound 12CShowed more potent activity against neuroinflammation in an AD mouse model compared to donepezil. researchgate.net

Other Biological Activities and Pharmacological Classifications

The this compound scaffold is part of a broader class of compounds with diverse biological activities. The core structure is a fragment of donepezil, a well-known acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. drugbank.comwikipedia.org

A related compound, 5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine , is classified as a dopamine antagonist. nih.gov Dopamine antagonists block dopamine receptors and are used in the treatment of psychotic disorders. nih.gov

Additionally, derivatives of (5,6-dialkoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid have been synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net This research indicates that the indanone core can be modified to target pathways beyond those directly related to neurodegeneration.

Table 3: Pharmacological Classifications of Related Compounds
Compound/Derivative ClassPharmacological Classification/ActivityReference
Donepezil (contains the core structure)Acetylcholinesterase Inhibitor drugbank.comwikipedia.org
5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amineDopamine Antagonist nih.gov
(5,6-dialkoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid derivativesAnti-inflammatory, Analgesic researchgate.net

Structure Activity Relationship Sar and Structural Optimization Studies

Correlating Chemical Structural Modifications with Observed Biological Potency

The biological activity of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine and its analogs is significantly influenced by substitutions on both the aromatic ring and the amino group. Research has demonstrated that these modifications can dramatically alter the potency and selectivity of these compounds for various biological targets, including monoamine transporters and G-protein coupled receptors.

A key area of investigation has been the role of the methoxy (B1213986) groups on the indane ring. The unsubstituted parent compound, 2-aminoindan (B1194107), is a selective substrate for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). nih.gov However, the introduction of methoxy groups onto the aromatic ring shifts the activity profile. For instance, the presence of a single methoxy group at the 5-position, as in 5-methoxy-2-aminoindan (5-MeO-AI), increases the potency at the serotonin (B10506) transporter (SERT) while reducing potency at DAT and NET. nih.gov

The specific placement of two methoxy groups at the 5- and 6-positions, as in the subject compound, was hypothesized to increase the preference for the dopamine D3 receptor by creating a more symmetrical molecule. acs.org This hypothesis was confirmed with the discovery that 5,6-dimethoxy-2-(N-dipropyl)-aminoindan is a selective dopamine D3 receptor antagonist. acs.org

Further modifications to the amino group have also been shown to be critical for biological activity. In the case of the 5,6-dimethoxy-2-aminoindan scaffold, substitution at the amine nitrogen is quite limited for maintaining selective D3 antagonist activity. The di-N-propyl group was found to be optimal for achieving this selectivity. acs.org Combinations of other alkyl groups generally resulted in inactive compounds at the D3 receptor. While substitution with an N-alkylaryl or N-alkylheteroaryl group can yield compounds with potent D3 binding affinity, the affinity for the D2 receptor is also enhanced, leading to a loss of selectivity. acs.org

The following table summarizes the effects of various substitutions on the 2-aminoindan core on monoamine transporter activity:

CompoundSubstitutionNET EC50 (nM)DAT EC50 (nM)SERT EC50 (nM)
2-Aminoindan (2-AI)None86439>10,000
5-Methoxy-2-aminoindan (5-MeO-AI)5-OCH3~500~8000~1000
5-Methoxy-6-methyl-2-aminoindan (MMAI)5-OCH3, 6-CH3>10,000>10,000~100
5,6-Methylenedioxy-2-aminoindan (MDAI)5,6-OCH2O-~1000~10,000~1000

Data sourced from Halberstadt et al. (2019). nih.gov

This data clearly illustrates that aromatic ring substitutions are a key determinant of the pharmacological profile of 2-aminoindan derivatives.

Identification of Pharmacophores and Key Structural Elements for Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the this compound scaffold, several key structural elements have been identified as crucial for its biological activity.

The core pharmacophoric features can be summarized as:

A rigid indan (B1671822) scaffold: This bicyclic system provides a constrained conformation, which is often beneficial for selective receptor binding by reducing the entropic penalty upon binding.

A basic amino group: The nitrogen atom of the amino group is a critical feature, typically protonated at physiological pH, allowing for ionic interactions with negatively charged residues in the binding pockets of target proteins. The nature of the substituents on this nitrogen atom significantly influences selectivity and potency.

An aromatic ring with specific substitutions: The methoxy groups at the 5- and 6-positions are key for directing the molecule's activity, for example, towards the dopamine D3 receptor. These groups can act as hydrogen bond acceptors and influence the electronic properties of the aromatic ring.

For dopamine D3 receptor antagonists based on this scaffold, the pharmacophore can be further refined to include:

Two methoxy groups at the 5- and 6-positions: This specific substitution pattern appears to be optimal for D3 receptor affinity and selectivity.

A di-N-propyl substitution on the amino group: This particular alkyl substitution provides the necessary steric bulk and lipophilicity to fit optimally into the D3 receptor binding pocket.

In the context of acetylcholinesterase (AChE) inhibition, a related scaffold, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, has been identified as a potent inhibitor. nih.gov While not a direct derivative of this compound, this highlights that the 5,6-dimethoxyindan moiety can serve as a key recognition element in different biological targets.

Rational Design Principles for Enhanced Biological Activity and Selectivity

The principles of rational drug design leverage the understanding of SAR and pharmacophoric features to create new molecules with improved therapeutic properties. For derivatives of this compound, several rational design strategies can be employed.

One key principle is the optimization of aromatic substitutions . As demonstrated by the shift in activity from a DAT/NET substrate for the unsubstituted 2-aminoindan to a SERT-selective agent with the introduction of a 5-methoxy-6-methyl substitution, the electronic and steric properties of the aromatic ring are critical for tuning the selectivity of these compounds. The symmetrical 5,6-dimethoxy substitution was a rational choice to enhance D3 receptor preference. acs.org

Another important design principle is the modification of the amino group substituents . The finding that di-N-propyl substitution is optimal for D3 receptor antagonism provides a clear direction for designing selective ligands. acs.org Further exploration of bioisosteric replacements for the propyl groups could lead to compounds with improved pharmacokinetic properties while maintaining D3 selectivity.

Conformational constraint is an inherent feature of the indan scaffold and a guiding principle in the design of these molecules. By locking the phenethylamine-like core into a rigid structure, a more defined orientation is presented to the biological target, which can lead to higher affinity and selectivity.

Finally, scaffold hopping and hybridization can be employed to explore new chemical space. The potent AChE inhibitor containing the 5,6-dimethoxy-1-oxoindan moiety demonstrates that this core can be incorporated into more complex structures to achieve different biological activities. nih.gov This suggests that the 5,6-dimethoxyindan fragment can be used as a building block in the design of new ligands for various targets.

The following table outlines some of the key compounds mentioned and their primary biological activities:

Compound NameCore StructureKey SubstitutionsPrimary Biological Activity
2-Aminoindan2,3-dihydro-1H-inden-2-amineNoneNET/DAT substrate
5-Methoxy-2-aminoindan2,3-dihydro-1H-inden-2-amine5-OCH3SERT-selective substrate
5,6-dimethoxy-2-(N-dipropyl)-aminoindan2,3-dihydro-1H-inden-2-amine5,6-di-OCH3, N(CH2CH2CH3)2Dopamine D3 receptor antagonist
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5,6-dimethoxy-2,3-dihydro-1H-inden-1-one-Acetylcholinesterase inhibitor

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

No specific studies utilizing Density Functional Theory (DFT) for the molecular optimization of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine were found. This type of analysis would typically involve using functionals like B3LYP to calculate the molecule's ground-state electronic structure and optimize its geometry.

There is no available research on the conformational analysis or predicted molecular geometry of this compound. Such a study would identify the most stable conformations of the molecule by analyzing the potential energy surface related to the rotation of its flexible bonds.

Molecular Docking Studies for Ligand-Target Interaction Elucidation

Specific molecular docking studies predicting the binding modes and analyzing intermolecular interactions of this compound with biological targets are not documented in the provided search results. This type of research is crucial for understanding how a ligand might interact with a protein's active site.

No information is available regarding the use of computational methods to elucidate the kinetic mechanisms involving this compound.

Theoretical Prediction of Physicochemical Attributes Relevant to Biological Systems

A theoretical prediction of physicochemical attributes (such as solubility, lipophilicity, and electronic properties) specifically for this compound has not been published in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Predictive Modeling for Monoamine Transporter Affinity:

Aminoindane derivatives are known to interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). QSAR studies on various monoamine transporter inhibitors have revealed that a combination of electronic, steric, and hydrophobic parameters are crucial in determining binding affinity and selectivity.

For a hypothetical QSAR model for a series of aminoindane analogs, including this compound, the following molecular descriptors would likely be significant:

Electronic Descriptors: Parameters such as partial charges on specific atoms (e.g., the nitrogen of the amine group), dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical. The methoxy (B1213986) groups in the 5 and 6 positions of the indane ring, for example, would significantly alter the electron distribution on the aromatic ring, which could be a key factor in receptor interaction.

A hypothetical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide a more detailed understanding. In such a study, the alignment of a series of aminoindane derivatives would allow for the generation of 3D contour maps. These maps would highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for biological activity. For this compound, the methoxy groups would likely contribute to both the steric and electrostatic fields, and their specific orientation would be critical for optimal binding.

Descriptor TypeExample DescriptorPotential Influence on Activity of this compound
Topological Wiener IndexRelates to the overall size and shape of the molecule, affecting its fit in the transporter binding site.
Electronic Partial Charge on Amine NitrogenThe basicity of the amine is crucial for the initial ionic interaction with acidic residues in the binding pocket.
Electronic Aromatic Ring π-electron DensityThe electron-donating methoxy groups increase the electron density of the benzene (B151609) ring, potentially enhancing π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the transporter.
Hydrophobic LogPInfluences the compound's ability to partition into the lipid bilayer of the cell membrane to access the transporter binding site.
Steric (3D-QSAR) Steric FieldsThe size and position of the dimethoxy groups would define the steric requirements for optimal binding.
Electrostatic (3D-QSAR) Electrostatic FieldsThe oxygen atoms of the methoxy groups introduce regions of negative electrostatic potential that could interact with hydrogen bond donors in the receptor.

Table 1: Hypothetical QSAR Descriptors and Their Potential Influence on the Biological Activity of this compound.

In Silico Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

In silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, as well as its likely pharmacodynamic interactions.

Pharmacokinetic (PK) Predictions:

Computational models can predict a range of pharmacokinetic parameters for this compound based on its structure. These predictions are often based on large datasets of experimentally determined properties of other molecules.

Absorption: The compound's potential for oral bioavailability can be estimated. Factors such as its calculated logP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors are used in models like the Lipinski's Rule of Five to predict drug-likeness. The presence of the polar amine group and the two ether oxygens would influence its solubility and permeability.

Distribution: Predictions can be made about its volume of distribution (Vd) and its ability to cross the blood-brain barrier (BBB). Given its structural similarities to other psychoactive aminoindanes, it is likely predicted to be CNS penetrant.

Metabolism: In silico tools can predict the likely sites of metabolism by cytochrome P450 (CYP) enzymes. For this compound, potential metabolic pathways would include O-demethylation of the methoxy groups and N-deamination or N-acetylation of the amine group.

Excretion: The route and rate of excretion can be estimated, although this is generally more complex to predict accurately in silico.

ADME PropertyPredicted Outcome for this compound (Hypothetical)Rationale
Absorption Good oral bioavailabilityLikely compliant with Lipinski's Rule of Five; moderate lipophilicity.
Distribution High volume of distribution and CNS penetrationLipophilic character and structural similarity to known CNS-active compounds.
Metabolism Primarily hepatic via CYP enzymes (e.g., CYP2D6, CYP3A4)O-demethylation of methoxy groups and oxidation of the amine group are common metabolic pathways for similar structures.
Excretion Primarily renal after metabolic conversionMetabolites are generally more polar and are excreted in the urine.

Table 2: Predicted In Silico ADME Profile of this compound.

Pharmacodynamic (PD) Profiling:

The likely biological targets and mechanism of action of this compound can be inferred from its structural similarity to other psychoactive substances and through molecular docking studies.

Target Prediction: Based on the aminoindane scaffold, the primary predicted targets are the monoamine transporters (DAT, NET, and SERT). The specific affinity and selectivity for each transporter would be influenced by the dimethoxy substitution pattern.

Molecular Docking: Docking simulations can be used to model the interaction of this compound with homology models or crystal structures of the monoamine transporters. These simulations would predict the binding orientation and affinity. It is hypothesized that the protonated amine group would form a key ionic interaction with a conserved aspartate residue in the binding site of the transporters. The dimethoxy-substituted aromatic ring would likely engage in hydrophobic and aromatic stacking interactions with surrounding amino acid residues, such as phenylalanine and tyrosine. A docking study on the structurally related compound 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine with acetylcholinesterase revealed that the indanone moiety interacts with Tyr70 and Trp279, suggesting that the dimethoxy-indane core of the target compound can effectively participate in binding to protein targets. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine derivatives?

  • Methodological Answer : Derivatives are synthesized via Claisen-Schmidt condensation. For example, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one reacts with 3,4-dimethoxybenzaldehyde in methanol under alkaline conditions (30% NaOH), followed by acid neutralization (HCl) and recrystallization from ethanol. Key steps include:

  • Reagents : Methanol, NaOH, HCl.
  • Conditions : Stirring for 5 hours at room temperature.
  • Yield : Yellow crystalline plates obtained after recrystallization .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed. Key crystallographic parameters include:

  • Crystal System : Monoclinic, space group P2₁/c .
  • Unit Cell : a = 7.7991 Å, b = 7.2595 Å, c = 29.589 Å, β = 101.977° .
  • Refinement : SHELXL-2018/3 with R₁ = 0.043, wR₂ = 0.124 for F² > 2σ(F²) .
    • Key Observations : The indene ring system is planar (max. deviation: 0.010 Å), with intermolecular C–H···O hydrogen bonds stabilizing the crystal lattice .

Advanced Research Questions

Q. How can regioselective functionalization be achieved in derivatives of this scaffold?

  • Methodological Answer : Sequential Friedel-Crafts acetylations enable regioselective substitution. For example:

  • Reagent : Acetyl chloride acts as both solvent and reagent.
  • Catalyst : Er(OTf)₃ (neat conditions, 40°C, 20 hours).
  • Purification : Column chromatography (hexane:ethyl acetate = 7:3) yields derivatives with >90% purity .
    • Key Advantage : Avoids halogenated solvents, enhancing sustainability .

Q. What computational strategies are used to predict biological activity for this compound?

  • Methodological Answer : Molecular docking and density functional theory (DFT) simulations:

  • Docking : Full force field energetics assess binding modes to targets like acetylcholinesterase. For example, E2020 (a derivative) shows multiple binding modes due to dipole alignment in the enzyme's active site gorge .
  • DFT : B3LYP/6-31G(d,p) basis sets calculate electronic properties (HOMO-LUMO energy gap, global electrophilicity) to correlate with antimicrobial activity .
    • Validation : Experimental IC₅₀ values align with computed binding affinities .

Q. How are structural contradictions resolved in crystallographic data analysis?

  • Methodological Answer : Discrepancies in bond lengths or angles are addressed via:

  • Rigorous Refinement : SHELX programs (e.g., SHELXL) apply riding models for hydrogen atoms and anisotropic displacement parameters for non-H atoms .
  • Validation Tools : ORTEP-3 visualizes displacement ellipsoids, while PLATON checks for missed symmetry or twinning .
    • Example : In (E)-chalcone derivatives, C–H···π interactions were initially overlooked but later confirmed via difference Fourier maps .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

  • Methodological Answer :

Assay Variability : Compare MIC (minimum inhibitory concentration) protocols; e.g., broth microdilution vs. agar diffusion .

Stereochemical Purity : Chiral HPLC or circular dichroism (CD) verifies enantiomeric excess, as R- vs. S-isomers exhibit differing binding .

Computational Consistency : Validate docking results against multiple crystal structures (e.g., PDB entries 4EY7 and 1ACJ) to account for protein flexibility .

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